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2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2h-pyran Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Utilizing 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran as an Orthogonally Protected PROTAC Linker
Application Note: Utilizing 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran as an Orthogonally Protected PROTAC Linker
Executive Summary
The compound 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran is a highly versatile, bifunctional linker building block engineered for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Structurally, it consists of a bis(3-hydroxypropyl) ether core—an "alkyl/ether" hybrid—that is orthogonally protected by a benzyl (Bn) group at one terminus and a tetrahydropyranyl (THP) group at the other.
This application note provides an in-depth technical guide on the mechanistic advantages of utilizing this specific linker core to overcome cellular permeability bottlenecks, alongside field-validated, self-correcting protocols for its integration into targeted protein degradation workflows.
Mechanistic Rationale: The "Alkyl/Ether" Advantage
Overcoming the Permeability Bottleneck
PROTACs inherently violate Lipinski's Rule of Five, often suffering from poor cellular permeability due to their high molecular weight and large polar surface area (PSA). While standard polyethylene glycol (PEG) linkers (repeating 2-carbon units) are synthetically tractable, they form dense "water cages" via extensive hydrogen bonding. The energetic cost of desolvating these PEG segments during membrane partitioning severely limits cellular uptake[].
By utilizing a bis(3-hydroxypropyl) ether core (featuring 3-carbon repeating units), researchers can fine-tune the lipophilicity of the linker[2]. The extended hydrocarbon surface disrupts the repeating ether oxygens, preventing the formation of high-energy water cages and lowering the energetic barrier between the aqueous phase and the lipid membrane[]. Furthermore, the specific gauche effect and conformational folding of these extended linkers rationalize improved cell permeability compared to purely PEGylated analogues[3].
Orthogonal Protection Strategy
The synthesis of heterobifunctional PROTACs requires the directional, step-wise coupling of an E3 ligase ligand and a Target Protein of Interest (POI) ligand. The THP/Benzyl combination provides a robust orthogonal protection strategy[4]:
-
THP Group (Acid-Labile): Can be selectively cleaved under mild acidic conditions without disturbing the benzyl ether, exposing the first hydroxyl group for activation and coupling.
-
Benzyl Group (Hydrogenolysis-Labile): Remains intact during the first coupling step and is subsequently removed via catalytic hydrogenolysis (H 2 , Pd/C) to expose the second hydroxyl group[4].
Physicochemical Profiling of Linker Cores
To illustrate the structural advantages of the bis(3-hydroxypropyl) ether core over standard PEG2, the following table summarizes their physicochemical impacts on PROTAC design.
| Property | Standard PEG2 (Diethylene Glycol) | Bis(3-hydroxypropyl) ether (Alkyl/Ether) | Impact on PROTAC Efficacy |
| Repeating Unit | -O-CH 2 -CH 2 - | -O-CH 2 -CH 2 -CH 2 - | Modulates spatial distance and flexibility between ligands. |
| Lipophilicity (LogP) | Lower | Higher | Increased LogP enhances passive lipid membrane permeability[]. |
| Desolvation Penalty | High (Dense water cage) | Moderate | Lower energetic cost for desolvation during cell entry[]. |
| Conformational State | Highly folded (Gauche effect) | Extended / Flexible | Influences the geometry and stability of the ternary complex (E3-PROTAC-POI)[3]. |
Experimental Workflow
The following diagram illustrates the self-validating, step-wise synthesis workflow utilizing the orthogonally protected linker. The orthogonal nature of the protecting groups acts as a built-in fail-safe; failure to completely deprotect one group halts the subsequent coupling.
Step-wise PROTAC synthesis workflow utilizing THP/Benzyl orthogonal protection.
Detailed Experimental Protocols
Protocol A: Selective THP Deprotection
Objective: To selectively unmask the THP-protected hydroxyl group while preserving the benzyl ether[4]. Causality & Expertise: Pyridinium p-toluenesulfonate (PPTS) is utilized as a mild acid catalyst. Unlike strong acids (e.g., TFA or concentrated HCl), PPTS prevents the cleavage of the primary ether bonds and avoids unwanted side reactions, ensuring a clean conversion.
-
Preparation: Dissolve 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.
-
Catalysis: Add PPTS (0.1 to 0.2 eq) to the stirring solution.
-
Reaction: Stir the mixture at 40°C for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS.
-
Quenching & Extraction: Once the starting material is entirely consumed, concentrate the mixture under reduced pressure. Dilute the residue with dichloromethane (DCM) and wash with saturated aqueous NaHCO 3 to neutralize the acid.
-
Purification: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate. Purify via silica gel chromatography to yield 3-(3-(Benzyloxy)propoxy)propan-1-ol.
-
QC Check (Self-Validation): Confirm the product via 1 H NMR. Ensure the complete disappearance of the THP anomeric proton signal (~4.6 ppm) and the multiplet signals (1.5–1.8 ppm), while verifying the retention of the benzyl aromatic protons (7.2–7.4 ppm).
(Note: The exposed hydroxyl group is now ready for activation—e.g., via mesylation, tosylation, or direct Mitsunobu reaction—to couple Ligand 1).
Protocol B: Benzyl Deprotection via Hydrogenolysis
Objective: To remove the benzyl protecting group after Ligand 1 has been successfully coupled, exposing the second hydroxyl group for the final conjugation step. Causality & Expertise: Catalytic hydrogenolysis cleanly cleaves the benzyl ether without requiring harsh acidic or basic conditions that might degrade the newly attached E3 ligase ligand (e.g., Thalidomide or VHL derivatives). Crucial Insight: If Ligand 1 contains sulfur (which poisons Palladium catalysts), alternative deprotection strategies (e.g., BCl 3 ) or reversing the coupling order must be employed.
-
Preparation: Dissolve the Ligand 1-conjugate (1.0 eq) in a degassed mixture of Methanol and Ethyl Acetate (1:1 v/v, 0.05 M). The mixed solvent ensures the solubility of the bulky, growing PROTAC intermediate.
-
Catalyst Addition: Under an inert argon atmosphere, carefully add 10% Palladium on Carbon (Pd/C) (10-20% w/w).
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H 2 ) using a balloon. Repeat this purge cycle three times to ensure a pure H 2 atmosphere.
-
Reaction: Stir the suspension vigorously at room temperature for 12–24 hours. Monitor progression via LC-MS.
-
Filtration: Purge the flask with argon to safely remove H 2 . Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected Ligand 1-conjugate.
-
QC Check (Self-Validation): Confirm the loss of the benzyl group via LC-MS (observing a mass reduction of exactly 90 Da) and the disappearance of aromatic benzyl protons in 1 H NMR.
Sources
Application Notes and Protocols for 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran in Solid-Phase Peptide Synthesis
Application Notes and Protocols for 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran in Solid-Phase Peptide Synthesis
Introduction: The Role of Acid-Labile Linkers in Modern Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research, therapeutic, and diagnostic applications.[1][2] A cornerstone of this methodology is the linker, a molecular bridge that connects the nascent peptide chain to an insoluble solid support.[3] The choice of linker is critical as it dictates the conditions under which the final peptide can be cleaved from the resin and determines the nature of the C-terminus of the peptide.[3][4]
Among the various classes of linkers, acid-labile linkers are of paramount importance, particularly in the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[5][6] These linkers are stable to the basic conditions required for Fmoc group removal (e.g., piperidine) but are readily cleaved by acids, such as trifluoroacetic acid (TFA), to release the synthesized peptide.[7] This orthogonality is crucial for the successful assembly of the peptide chain.
This application note introduces a novel acid-labile linker, 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran, and provides a comprehensive guide for its application in SPPS. While the direct use of this specific molecule as an SPPS linker is not extensively documented in publicly available literature, its structure incorporates the well-characterized acid-labile tetrahydropyranyl (THP) ether moiety.[5][6][8] This guide will, therefore, be based on the established chemistry of THP ethers and will propose a scientifically sound application of this novel linker.
The proposed linker features a long, flexible hydrophilic spacer arm, which can offer significant advantages in the synthesis of difficult or aggregation-prone peptide sequences by improving the solvation of the resin-bound peptide.
The Chemistry of the Tetrahydropyranyl (THP) Group in SPPS
The tetrahydropyranyl (THP) group is a well-established protecting group for alcohols, thiols, and amines in organic synthesis.[5][6] Its utility in SPPS stems from its remarkable stability to a wide range of reagents, including the basic conditions used for Fmoc deprotection, while being susceptible to cleavage under mild acidic conditions.[9]
The formation of a THP ether involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran.[10] The cleavage mechanism is the reverse of this process, where protonation of the ether oxygen leads to the formation of a stable oxocarbenium ion and the release of the alcohol.[10] This acid-lability makes the THP group an excellent candidate for the design of acid-cleavable linkers in SPPS.
Proposed Application of 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran as a Novel Linker
We propose the use of 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran as a precursor to a novel, highly flexible and hydrophilic acid-labile linker for SPPS. The core of this linker is the THP ether, which will be cleaved to release the peptide. The long propoxy chain serves as a spacer to distance the growing peptide from the resin matrix, potentially reducing steric hindrance and improving reaction kinetics. The terminal benzyloxy group provides a handle for attachment to a suitable solid support.
Advantages of the Proposed Linker:
-
Mild Cleavage Conditions: The THP ether can be cleaved with low concentrations of TFA, which can be beneficial for sensitive peptides.[7]
-
Improved Solubility: The hydrophilic polyether spacer can enhance the solvation of the growing peptide chain, mitigating aggregation issues often encountered with hydrophobic sequences.
-
Reduced Steric Hindrance: The long spacer arm physically separates the peptide from the resin backbone, potentially improving the efficiency of coupling and deprotection steps.
-
Compatibility with Fmoc Chemistry: The THP linker is stable to the basic conditions of Fmoc removal.[9]
Experimental Protocols
PART 1: Preparation of the Linker-Functionalized Resin
The first step is the synthesis of the linker and its attachment to a suitable solid support. For this purpose, a resin with a functional group amenable to etherification is required, such as a hydroxymethyl resin (e.g., Merrifield resin after conversion to the hydroxymethyl form).
Protocol 1: Synthesis of the Linker and Attachment to Resin
-
Synthesis of the Linker Precursor: The synthesis of 2-(3-(3-(benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran can be achieved through standard etherification reactions.
-
Debenzylation of the Linker: The benzyl protecting group on the linker is removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the corresponding alcohol.
-
Activation of the Resin: A hydroxymethyl-functionalized polystyrene resin is typically used.
-
Attachment of the Linker to the Resin: The debenzylated linker is then coupled to the activated resin under standard etherification conditions.
PART 2: Solid-Phase Peptide Synthesis Workflow
The following is a generalized workflow for SPPS using the novel THP-based linker.
Diagram of the SPPS Workflow:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Attachment of the First Amino Acid
-
Resin Swelling: Swell the linker-functionalized resin in a suitable solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)) for 30-60 minutes.
-
Activation of the First Amino Acid: Activate the carboxyl group of the first Fmoc-protected amino acid. A common method is the use of a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Coupling: Add the activated amino acid solution to the swollen resin and agitate at room temperature for 2-4 hours.
-
Capping (Optional): To block any unreacted hydroxyl groups on the resin, an acetylation step with acetic anhydride and a non-nucleophilic base can be performed.
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.
Protocol 3: Peptide Chain Elongation
This protocol describes a single cycle of amino acid addition. Repeat these steps for each amino acid in the desired peptide sequence.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin extensively with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Coupling of the Next Amino Acid:
-
Pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM.
-
Monitoring the Coupling Reaction (Optional): A qualitative ninhydrin (Kaiser) test can be performed to check for the presence of free primary amines, indicating an incomplete coupling reaction.[2]
Protocol 4: Cleavage and Deprotection
The final step is the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail for the cleavage of THP ethers and common side-chain protecting groups is TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). TIS and water act as scavengers to trap reactive cations generated during cleavage.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and gently agitate at room temperature for 1-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge the suspension to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual cleavage byproducts. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data and Performance
The efficiency of the cleavage of the THP-based linker can be compared to other common acid-labile linkers.
| Linker Type | Required TFA Concentration for Cleavage | Cleavage Time | Remarks |
| THP Linker (Proposed) | 2-10% TFA in DCM | 15-60 min | Mild conditions, suitable for sensitive peptides.[7] |
| Trityl Linker | 1-5% TFA in DCM | 30-120 min | Highly acid-sensitive, allows for the synthesis of protected peptide fragments.[11] |
| Wang Resin Linker | 50-95% TFA in DCM | 1-3 hours | Standard linker for Fmoc SPPS, requires stronger acid conditions. |
| Rink Amide Linker | 50-95% TFA in DCM | 1-3 hours | For the synthesis of peptide amides. |
Troubleshooting and Key Considerations
-
Incomplete Cleavage: If peptide yield is low, extend the cleavage time or slightly increase the TFA concentration.
-
Side Reactions: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions, especially with amino acids like tryptophan, methionine, and cysteine.
-
Aggregation: For long or hydrophobic peptides, the use of this hydrophilic linker is advantageous. If aggregation still occurs, consider using chaotropic salts or performing the synthesis at an elevated temperature.
Conclusion
The proposed 2-(3-(3-(benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran linker, leveraging the acid-labile nature of the THP ether, presents a promising new tool for solid-phase peptide synthesis. Its long, hydrophilic spacer has the potential to significantly improve the synthesis of challenging peptide sequences. The protocols outlined in this application note provide a comprehensive framework for the successful implementation of this novel linker in SPPS workflows.
References
-
Al-Warhi, T., Al-Shaer, D., Ayoub, A., Al-Hadedi, A., El-Faham, A., & de la Torre, B. G. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166–175. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). The solid-phase synthesis of complex peptides. Chemical Society Reviews, 43(20), 7134–7145. [Link]
-
Al-Warhi, T., Al-Shaer, D., Ayoub, A., Al-Hadedi, A., El-Faham, A., & de la Torre, B. G. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. [Link]
-
Al-Warhi, T., Al-Shaer, D., Ayoub, A., Al-Hadedi, A., El-Faham, A., & de la Torre, B. G. (2017). Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Orain, D., Ellard, J., & Bradley, M. (2002). Linkers for solid-phase organic synthesis. Journal of Combinatorial Chemistry, 4(1), 1–16. [Link]
-
Pícharová, M., & Bártová, L. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(11), 3123. [Link]
-
Creative Biolabs. (n.d.). Chemically Cleavable Linkers. Creative Biolabs. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA-Approved Drugs. Molecules, 25(3), 566. [Link]
-
Al-Warhi, T., Al-Shaer, D., Ayoub, A., Al-Hadedi, A., El-Faham, A., & de la Torre, B. G. (2017). Tetrahydropyranyl: A Non‐aromatic, Mild‐Acid‐Labile Group for Hydroxyl Protection in Solid‐Phase Peptide Synthesis. ChemistryOpen, 6(2), 166-175. [Link]
-
Chem Help ASAP. (2019, December 28). synthesis & cleavage of THP ethers. YouTube. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Solid-phase peptide synthesis. RSC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. digital.csic.es [digital.csic.es]
- 3. peptide.com [peptide.com]
- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydropyranyl: A Non‐aromatic, Mild‐Acid‐Labile Group for Hydroxyl Protection in Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Notes & Optimization
Improving yield in the synthesis of 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2h-pyran
Improving yield in the synthesis of 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2h-pyran
[label="Low Yield in THP Protection", fillcolor
Synthetic workflow for 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran.
Section 1: Self-Validating Experimental Protocols
To achieve high yields, we must abandon outdated statistical mixture approaches and employ highly selective, self-validating protocols.
Protocol A: Highly Selective Monobenzylation of 3,3'-Oxydipropan-1-ol
Causality & Mechanism: Traditional methods using Sodium Hydride (NaH) and Benzyl Bromide (BnBr) result in a statistical distribution of unreacted diol, monobenzylated, and dibenzylated products. By switching to a Silver(I) oxide (Ag₂O) mediated approach, the silver ion coordinates with the ether oxygen and one hydroxyl group of the symmetrical diol. This coordination significantly increases the acidity of the targeted hydroxyl group, driving highly selective monoalkylation [1].
Step-by-Step Methodology:
-
Preparation: Dissolve 3,3'-oxydipropan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) under an argon atmosphere.
-
Activation: Add Ag₂O (1.5 equiv) and Potassium Iodide (KI, 0.2 equiv) as a promoter. Stir for 15 minutes to allow the silver-diol coordination complex to form.
-
Alkylation: Add Benzyl bromide (1.1 equiv) dropwise at room temperature. Cover the reaction flask with aluminum foil to prevent light-induced degradation of the silver salts.
-
Validation (TLC): Stir for 24 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the UV-active monobenzylated spot (Rf ~0.4) plateaus, and the dibenzylated byproduct (Rf ~0.8) remains trace.
-
Workup: Filter the suspension through a pad of Celite to remove the precipitated silver salts. Wash the pad thoroughly with DCM.
-
Purification: Concentrate the filtrate and purify via flash chromatography to isolate 3-(3-(benzyloxy)propoxy)propan-1-ol .
Protocol B: Mild THP Protection of the Intermediate
Causality & Mechanism: The THP protection of alcohols is an acid-catalyzed acetal formation. Using strong acids like p-Toluenesulfonic acid (p-TsOH) often leads to substrate degradation, ether cleavage, or DHP polymerization. Pyridinium p-toluenesulfonate (PPTS) is a mild, slightly acidic catalyst that ensures quantitative THP protection without compromising the integrity of the benzyl ether [2].
Step-by-Step Methodology:
-
Preparation: Dissolve the intermediate 3-(3-(benzyloxy)propoxy)propan-1-ol (1.0 equiv) in strictly anhydrous DCM.
-
Reagent Addition: Add freshly distilled 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by PPTS (0.1 equiv).
-
Validation (TLC): Stir at room temperature for 4-6 hours. Monitor via TLC. The target product will appear as a higher Rf spot. The reaction is complete when the starting material is entirely consumed.
-
Quenching: Add saturated aqueous NaHCO₃. This is a critical self-validating step; the neutralization of PPTS prevents the reverse reaction (deprotection) during workup.
-
Workup: Extract with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel chromatography using eluent pre-treated with 1% Triethylamine (Et₃N) to yield the final product.
Section 2: Troubleshooting & FAQs
Q1: Why am I getting high amounts of dibenzylated byproduct in Step 1, and how do I improve the monobenzylation yield? A: If you are using strong bases like NaH or KOH, the deprotonation is non-selective. Because the two hydroxyl groups on 3,3'-oxydipropan-1-ol are electronically isolated, the second deprotonation happens almost as fast as the first, leading to a 1:2:1 statistical mixture. To resolve this, switch to the Ag₂O-mediated protocol described above. The chelation effect desymmetrizes the molecule, suppressing the second benzylation event and boosting yields from ~45% to >85%.
Q2: The THP protection step stalls at 70% conversion. How can I drive it to completion without degrading the product? A: THP acetal formation is a reversible equilibrium process. The presence of trace moisture in your solvent or reagents will drive the reaction backward, stalling conversion.
-
Solution: Ensure your DCM is strictly anhydrous and use freshly distilled DHP. If the reaction still stalls, add an additional 0.5 equiv of DHP and 0.05 equiv of PPTS. Do not switch to a stronger acid like p-TsOH, as it will cause the DHP to polymerize into a black tar.
Q3: During scale-up, my THP ether cleaves during silica gel chromatography, drastically reducing my isolated yield. How do I prevent this? A: Standard silica gel is inherently acidic (pH ~4.5-5.5). Because THP ethers are highly acid-labile, the residence time on the column during scale-up is sufficient to catalyze the hydrolysis of the acetal linkage .
-
Solution: You must neutralize the silica gel. Flush your packed column with your starting mobile phase containing 1% Triethylamine (Et₃N) before loading your sample. Maintain 0.1% Et₃N in the eluent throughout the run.
Troubleshooting logic tree for resolving low yields during the THP protection step.
Section 3: Quantitative Data & Optimization Summary
The table below summarizes the yield improvements achieved by transitioning from standard textbook conditions to our optimized, causality-driven protocols.
| Reaction Parameter | Standard Condition | Optimized Condition | Yield Improvement |
| Step 1: Monobenzylation | NaH, THF, 0°C to RT | Ag₂O, KI, DCM, RT | 45% → 85% |
| Step 2: THP Protection | p-TsOH, DCM, RT | PPTS, DCM, RT | 60% → 95% (Conversion) |
| Purification (Step 2) | Standard Silica Gel | 1% Et₃N Treated Silica | 50% → 92% (Isolated) |
References
-
Bouzide, A., & Sauvé, G. (1997). Highly selective silver(I) oxide mediated monoprotection of symmetrical diols. Tetrahedron Letters, 38(34), 5945-5948.[Link]
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772-3774.[Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]
Sources
Technical Support Center: Handling & Troubleshooting 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran
Technical Support Center: Handling & Troubleshooting 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification challenges associated with 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran .
This bifunctional intermediate features a robust benzyl (Bn) ether on one terminus and an acid-labile tetrahydropyranyl (THP) ether on the other. While the THP group is highly prized for its stability against strong bases, hydrides, and organometallic reagents 1, its fundamental vulnerability is its susceptibility to trace acids. Understanding the mechanistic causality of this degradation is the key to preventing premature cleavage during your workflows.
Mechanistic Causality of Premature THP Cleavage
THP ethers are essentially mixed hemiacetals. The cleavage mechanism is strictly acid-catalyzed: it initiates via the protonation of the exocyclic or endocyclic oxygen atom, followed by the expulsion of the alcohol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water irreversibly yields the deprotected alcohol and 5-hydroxypentanal.
Because this is a catalytic cycle, even microscopic amounts of protons—such as those from silanol groups on silica gel, trace HCl in aged halogenated solvents, or acidic sites on heterogeneous catalysts—will trigger a cascade of premature deprotection 2.
Logical flowchart of THP cleavage mechanism and targeted prevention strategies.
Troubleshooting & FAQs
Q1: My THP group is falling off during silica gel column chromatography. How do I prevent this?
Causality: Standard silica gel is mildly acidic (pH ~4.5–5.5). The high surface area and the presence of active silanol (Si-OH) groups provide an ideal microenvironment for protonating the THP ether, leading to on-column degradation. Solution: Deactivate the silica gel by buffering both the stationary and mobile phases with a volatile amine, typically Triethylamine (Et₃N).
Self-Validating Protocol: Amine-Buffered Chromatography
-
Solvent Preparation: Prepare your desired eluent system (e.g., Hexanes/Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (Et₃N).
-
Column Packing: Slurry-pack the silica gel using the Et₃N-spiked solvent.
-
Equilibration: Flush the packed column with at least 2 to 3 column volumes of the Et₃N-spiked solvent to fully neutralize the acidic silanol sites.
-
Loading: Dissolve your compound in the buffered solvent and load it onto the column.
-
Elution: Run the column normally using the buffered eluent.
-
Validation: Evaporate the fractions. To ensure residual Et₃N does not interfere with downstream NMR analysis, co-evaporate the purified product with dry toluene (3x) or place it under high vacuum for 4 hours. The THP ether will remain 100% intact.
Q2: I am trying to remove the Benzyl group via catalytic hydrogenation (Pd/C, H₂), but the THP group cleaves as well. Why?
Causality: While THP ethers are theoretically stable to reductive conditions, commercial Palladium on Carbon (Pd/C) often contains trace amounts of acidic residues (e.g., HCl or HNO₃) left over from the metal deposition process. Furthermore, if the reaction is run in an alcoholic solvent like methanol, the solvent can act as a nucleophile in the presence of trace acid, leading to transacetalization and THP loss. Solution: Perform the hydrogenation in an aprotic solvent and add a mild, non-nucleophilic base to poison the acidic sites on the catalyst without poisoning the palladium.
Self-Validating Protocol: Acid-Free Hydrogenation
-
Catalyst Preparation: Weigh out 10% Pd/C (typically 10–20% w/w relative to the substrate) into a dry flask.
-
Buffer Addition: Add a catalytic amount of solid Potassium Carbonate (K₂CO₃) or 1–2 drops of pyridine to the reaction flask.
-
Solvent Selection: Suspend the mixture in Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Strictly avoid Methanol (MeOH).
-
Reaction: Purge the flask with Argon (3x), then introduce H₂ gas via a balloon or Parr shaker. Stir vigorously at room temperature.
-
Validation: Monitor the reaction via TLC (using Et₃N-treated plates). The benzyl group will cleave smoothly, yielding 3-(3-(tetrahydro-2H-pyran-2-yloxy)propoxy)propan-1-ol, with the THP group strictly conserved.
Q3: The compound degrades upon storage in the freezer. How should I store it?
Causality: Storing the compound in halogenated solvents (like Chloroform or Dichloromethane) is a common error. These solvents undergo photo-oxidation and hydrolysis over time, generating trace HCl, which rapidly cleaves the THP group even at low temperatures. Furthermore, high-performance liquid chromatography (HPLC) mobile phases containing 0.1% TFA will cause immediate cleavage 3. Solution: Store the compound neat (solvent-free) under an inert atmosphere.
Self-Validating Protocol: Long-Term Storage
-
Concentrate the purified compound to a thick oil using a rotary evaporator.
-
Co-evaporate with dry toluene (2x) to azeotropically remove any trace water.
-
Backfill the flask with Argon or Nitrogen.
-
Seal with Parafilm and store at -20°C.
-
Validation: Upon retrieval, dissolve a small aliquot in CDCl₃ that has been pre-filtered through a plug of basic alumina. The characteristic THP acetal proton (~4.6 ppm, triplet-like) will remain sharp and unshifted in the ¹H NMR spectrum.
Quantitative Data: THP Stability Profile
To guide your experimental design, the following table summarizes the stability of the THP ether under various common laboratory conditions.
| Condition / Reagent | pH Range | THP Stability | Recommended Mitigation |
| Standard Silica Gel | 4.5 - 5.5 | Poor (Cleaves) | Add 1% Et₃N to eluent and slurry |
| 10% Pd/C in MeOH | ~5.0 - 6.0 | Moderate (Partial Cleavage) | Switch to EtOAc + trace K₂CO₃ |
| Chloroform (Aged) | < 5.0 | Poor (Cleaves) | Filter solvent through basic alumina |
| LiAlH₄ / Grignard | > 10.0 | Excellent (Stable) | None required; maintain T < 0°C |
| 0.1% TFA in H₂O/MeCN | ~2.0 | Poor (Rapid Cleavage) | Avoid acidic LC-MS mobile phases |
References
-
Tetrahydropyranyl Ethers Organic Chemistry Portal URL:[Link]
-
4.5 Tetrahydropyranyl (THP) and Related Ethers Thieme Connect URL:[Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry PMC - National Institutes of Health (NIH) URL:[Link]
Sources
Resolving side reactions during deprotection of 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2h-pyran
Resolving side reactions during deprotection of 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2h-pyran
Substrate Profile: 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran
Overview: This troubleshooting portal addresses the chemoselective and global deprotection strategies for 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran . This bis-protected ether contains two orthogonal protecting groups: an acid-labile tetrahydropyranyl (THP) acetal and a reduction-labile benzyl (Bn) ether. Mismanagement of reaction conditions frequently leads to cross-reactivity, catalyst poisoning, or polymeric side reactions.
FAQ & Troubleshooting Guide
Q1: Why do I observe a sticky, intractable residue when removing the THP group with strong acids? Causality & Expert Insight: The deprotection of a THP ether proceeds via an oxocarbenium intermediate, ultimately generating dihydropyran (DHP) as a byproduct[1]. Under strongly acidic conditions (e.g., concentrated HCl, TFA, or p-TsOH in non-nucleophilic solvents) and elevated temperatures, the liberated DHP readily undergoes cationic polymerization. This coats your target alcohol in a sticky polymeric resin, drastically reducing isolated yields and complicating purification. Solution: Utilize mildly acidic conditions such as Pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent like ethanol or methanol[1]. The alcohol solvent acts as a nucleophile to trap the highly reactive oxocarbenium ion, forming a volatile acetal (e.g., 2-ethoxytetrahydropyran) that is easily removed in vacuo, entirely bypassing the DHP polymerization pathway.
Q2: I am trying to selectively remove the Benzyl group using Pd/C and H₂, but my THP group is also cleaving. Why is this happening? Causality & Expert Insight: While THP ethers are theoretically stable to reductive hydrogenolysis, commercial Palladium on Carbon (Pd/C) often contains residual acidic impurities (such as PdCl₂ or HCl from the manufacturing process)[2]. When hydrogenolysis is performed in protic/alcoholic solvents (like methanol or ethanol), these trace acids catalyze the solvolysis of the THP acetal, leading to unintended global deprotection[3]. Solution: To achieve true chemoselectivity, you must quench the trace acid. Add a catalytic amount of a mild amine base (e.g., triethylamine, Et₃N) to the hydrogenation mixture, or switch to a non-nucleophilic solvent like ethyl acetate (EtOAc) where acid-catalyzed solvolysis cannot occur[2][3].
Q3: Can I perform a global deprotection in a single pot? Causality & Expert Insight: While possible, one-pot global deprotection (e.g., using Pd/C in strongly acidic methanol) can lead to incomplete reactions or side-product formation due to the differing kinetics of hydrogenolysis versus acid hydrolysis. A sequential, telescoped approach (hydrogenolysis followed by acid hydrolysis) provides a much more reliable self-validating system.
Self-Validating Experimental Protocols
Protocol A: Chemoselective THP Deprotection (Preserving Benzyl)
Objective: Isolate 3-(3-(Benzyloxy)propoxy)propan-1-ol.
-
Setup: Dissolve 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran (1.0 equiv) in anhydrous ethanol to achieve a 0.1 M concentration.
-
Catalysis: Add Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).
-
Reaction: Stir the mixture at 45 °C for 4-6 hours.
-
In-Process Validation: Monitor by TLC (Hexanes/EtOAc). The product will appear as a more polar spot. Confirm the crude product by ¹H NMR: look for the complete disappearance of the characteristic THP anomeric proton multiplet at ~4.6 ppm. The benzylic CH₂ singlet at ~4.5 ppm and aromatic protons at ~7.3 ppm must remain intact.
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize the PPTS. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. The byproduct, 2-ethoxytetrahydropyran, evaporates under high vacuum.
Protocol B: Chemoselective Benzyl Hydrogenolysis (Preserving THP)
Objective: Isolate 3-(3-((Tetrahydro-2H-pyran-2-yl)oxy)propoxy)propan-1-ol.
-
Setup: Dissolve the substrate (1.0 equiv) in HPLC-grade Ethyl Acetate (EtOAc) (0.1 M). Crucial: Avoid methanol to prevent solvolysis.
-
Buffering: Add Triethylamine (Et₃N, 0.05 equiv) to neutralize any trace acid present in the heterogeneous catalyst[2].
-
Catalysis: Carefully add 10% Pd/C (10 wt% relative to substrate) under an argon atmosphere[4].
-
Reaction: Purge the flask with H₂ gas (balloon pressure, 1 atm) and stir vigorously at room temperature for 12 hours.
-
In-Process Validation: Monitor by TLC. Confirm by ¹H NMR: look for the disappearance of the aromatic protons (7.3 ppm) and benzylic CH₂ (4.5 ppm). The THP anomeric proton at ~4.6 ppm must remain unchanged.
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with EtOAc. Concentrate the filtrate in vacuo.
Quantitative Data & Condition Matrix
| Deprotection Target | Reagents / Catalyst | Solvent | Additive | Expected Yield | Potential Side Reaction (If mismanaged) |
| Selective THP | PPTS (0.1 eq) | EtOH | None | >90% | DHP Polymerization (if strong acid is used) |
| Selective Benzyl | 10% Pd/C, H₂ (1 atm) | EtOAc | Et₃N (0.05 eq) | >95% | THP Cleavage (if run in MeOH without base) |
| Global (Diol) | 1) Pd/C, H₂ 2) p-TsOH | 1) EtOAc 2) MeOH | None | >85% | Incomplete conversion in one-pot setups |
Workflow Logic & Troubleshooting Diagram
Decision matrix for orthogonal deprotection workflows and side-reaction avoidance.
Sources
Reference Data & Comparative Studies
Comprehensive Mass Spectrometry Fragmentation Guide: 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran vs. Standard PEG Linkers
Comprehensive Mass Spectrometry Fragmentation Guide: 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran vs. Standard PEG Linkers
As a Senior Application Scientist, I frequently encounter complex bifunctional linkers during the structural elucidation of PROTACs, macrocycles, and advanced drug delivery systems. One highly versatile intermediate is 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran (hereafter referred to as Benzyl-C3-O-C3-THP ). Featuring a bis(3-hydroxypropyl) ether core orthogonally protected by a robust benzyl ether and an acid-labile tetrahydropyranyl (THP) acetal, this molecule presents unique challenges and advantages in mass spectrometry (MS).
This guide objectively maps the MS/MS fragmentation behavior of Benzyl-C3-O-C3-THP, compares its performance against standard PEG-based alternatives, and provides a self-validating experimental protocol for accurate structural characterization.
Structural & Mechanistic MS/MS Profiling
The fragmentation of Benzyl-C3-O-C3-THP (Molecular Formula: C18H28O4; Exact Mass: 308.1988 Da; [M+H]+ m/z 309.2) under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) is governed by the differing gas-phase stabilities of its protecting groups.
-
THP Ether Cleavage (Primary Event) : The THP acetal is highly susceptible to low-energy CID. The dominant primary fragmentation pathway is the neutral loss of 3,4-dihydro-2H-pyran (DHP, 84 Da), yielding an [M+H - 84]+ ion at m/z 225.1. Alternatively, heterolytic cleavage produces a highly stable at m/z 85.1[1].
-
Benzyl Ether Cleavage (Secondary Event) : At elevated collision energies, the benzyl ether bond cleaves. This generates the ubiquitous at m/z 91.1, a hallmark diagnostic peak for benzylated compounds[2].
-
Propoxy Core Cleavage : Unlike PEG chains that characteristically lose ethylene oxide (44 Da), the bis-propoxy core undergoes inductive cleavage at the central ether oxygen, yielding an m/z 149.1 fragment ([Bn-O-C3H6]+).
Figure 1: ESI-MS/MS fragmentation pathway of Benzyl-C3-O-C3-THP under varying collision energies.
Comparative Performance: Propyl Linkers vs. PEG Linkers
When designing molecular linkers, researchers often must choose between propylene glycol derivatives (like Benzyl-C3-O-C3-THP) and standard ethylene glycol (PEG) derivatives (like Benzyl-PEG2-THP). The choice significantly impacts both physicochemical properties and MS behavior.
| Parameter | 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran | Benzyl-PEG2-THP (Alternative) |
| Core Structure | Benzyl-O-(CH2)3-O-(CH2)3-O-THP | Benzyl-O-(CH2)2-O-(CH2)2-O-THP |
| Exact Mass [M+H]+ | m/z 309.206 | m/z 281.174 |
| Lipophilicity (cLogP) | Higher (~2.8) | Lower (~1.8) |
| Primary MS/MS Neutral Loss | -84 Da (DHP) | -84 Da (DHP) |
| Secondary MS/MS Loss | -58 Da (Propylene Oxide) | -44 Da (Ethylene Oxide) |
| Ionization Efficiency (ESI+) | High | Very High (Na+ chelation) |
| In-source Fragmentation | Moderate | High |
Causality Insight : The PEG2 linker exhibits slightly higher ionization efficiency in ESI+ due to the optimal spacing of its oxygen atoms, which efficiently chelate sodium/protons. However, the propyl linker (Benzyl-C3-O-C3-THP) offers greater hydrolytic stability and increased lipophilicity, making it highly advantageous for[3].
Field-Proven LC-MS/MS Methodology
To accurately capture the fragmentation pattern of Benzyl-C3-O-C3-THP without succumbing to premature degradation, the following self-validating LC-MS/MS protocol must be strictly adhered to.
Step 1: Sample Preparation
-
Action : Dilute the compound to 1 μg/mL in 50:50 Acetonitrile:Water containing 0.01% Formic Acid (FA) instead of the standard 0.1% FA.
-
Causality : THP ethers are [4]. Using the standard 0.1% FA will cause premature hydrolysis of the THP group in the autosampler vial, leading to an artificially high baseline of the m/z 225.1 degradation product. 0.01% FA provides sufficient protons for ESI+ ionization while preserving the THP moiety.
Step 2: Liquid Chromatography (LC) Parameters
-
Column : C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 μm, 2.1 x 50 mm).
-
Mobile Phase : A = Water + 0.01% FA; B = Acetonitrile + 0.01% FA.
-
Gradient : 5% B to 95% B over 3 minutes.
-
Causality : The high lipophilicity of the propyl chains ensures strong retention on the C18 column. A rapid gradient prevents peak broadening and minimizes on-column time where acidic hydrolysis could occur.
Step 3: Mass Spectrometry (ESI-MS/MS) Tuning
-
Declustering Potential (DP) / Fragmentor Voltage : Set to a low value (e.g., 40 V).
-
Causality : High DP will cause in-source fragmentation of the THP group, destroying the [M+H]+ precursor (m/z 309.2) before it reaches the first quadrupole.
-
Collision Energy (CE) Ramp :
-
Low CE (10-15 eV): Optimizes for the detection of the [M+H - DHP]+ fragment (m/z 225.1) and the THP cation (m/z 85.1).
-
High CE (30-40 eV): Forces complete dissociation to yield the tropylium ion (m/z 91.1) and internal propoxy fragments (m/z 149.1).
-
Step 4: System Suitability & Self-Validation Loop
-
Action : Before running the full batch, inject the 1 μg/mL standard and monitor the MS1 spectrum. Calculate the intensity ratio of m/z 225.1 (in-source fragment) to m/z 309.2 (intact precursor).
-
Validation Criteria : If the ratio exceeds 0.15 (15%), lower the Declustering Potential (DP) and capillary temperature by 10% increments until the intact precursor is the base peak. This self-validating feedback loop ensures that the fragmentation observed in the MS/MS spectra is genuinely generated in the collision cell, rather than being an artifact of harsh source parameters.
References
-
Isser, S. J., Duffield, A. M., & Djerassi, C. (1968). Mass spectrometry in structural and stereochemical problems. CLIV. Electron impact-promoted fragmentation of alkyl tetrahydropyranyl ethers and thioethers. The Journal of Organic Chemistry. URL:[Link]
-
Wang, B. J. S., & Thornton, E. R. (2011). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. URL:[Link]
-
Isidro-Llobet, A., et al. (2017). Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis. ChemistryOpen. URL:[Link]
-
Kauk, M., et al. (2022). Linker Modification Enables Control of Key Functional Group Orientation in Macrocycles. Journal of Medicinal Chemistry. URL:[Link]
Sources
Orthogonal Deprotection Strategies in Bifunctional Linkers: Benzyl vs. THP
Orthogonal Deprotection Strategies in Bifunctional Linkers: Benzyl vs. THP
Executive Summary
In the synthesis of complex bioconjugates—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and uniform polyethylene glycol (PEG) architectures—the strategic selection of protecting groups is paramount [1]. Heterobifunctional linkers require terminal functional groups to be unmasked sequentially without cross-reactivity. The combination of the Tetrahydropyranyl (THP) acetal and the Benzyl (Bn) ether represents a highly reliable, perfectly orthogonal protecting group strategy [2].
As an Application Scientist, I have structured this guide to move beyond basic reaction schemes, detailing the mechanistic causality, comparative stability, and self-validating experimental protocols required to execute these deprotections flawlessly at the bench.
Mechanistic Causality & Orthogonal Logic
The orthogonality of the THP and Benzyl groups is rooted in their fundamentally divergent cleavage mechanisms:
-
Tetrahydropyranyl (THP) Group: THP is an acetal. Its deprotection is strictly driven by hydrolysis . Under mildly acidic conditions, the acetal oxygen is protonated, leading to the formation of a resonance-stabilized oxocarbenium ion. A nucleophilic solvent (like methanol) traps this intermediate, releasing the free alcohol and 5-hydroxypentanal. Because it relies on protonation, THP is entirely stable to bases, nucleophiles, and reductive conditions [2].
-
Benzyl (Bn) Group: Benzyl is a robust ether. Its deprotection is driven by catalytic hydrogenolysis . A transition metal catalyst (typically Palladium on Carbon) facilitates the addition of hydrogen gas across the benzylic C–O bond, releasing toluene and the free alcohol. Because it requires a reductive transition-metal mechanism, the benzyl ether is completely inert to the mild acidic conditions used for THP cleavage [3].
Orthogonal deprotection logic for THP and Benzyl groups in bifunctional linkers.
Comparative Stability Profile
To design a multi-step synthetic route, it is critical to understand the boundaries of each protecting group. The following table summarizes their stability across standard laboratory conditions.
| Reaction Condition | THP Acetal | Benzyl Ether | Mechanistic Rationale |
| Mild Acid (e.g., PPTS, EtOH) | Labile | Stable | THP protonates to form an oxocarbenium ion; Bn requires strong Lewis acids to cleave. |
| Strong Acid (e.g., TFA, HCl) | Labile | Stable | Both acetals and highly sensitive ethers cleave, but primary Bn ethers remain intact. |
| Base (e.g., NaOH, Piperidine) | Stable | Stable | Neither acetals nor ethers possess electrophilic centers susceptible to basic attack. |
| Nucleophiles (e.g., Amines, Thiols) | Stable | Stable | Lack of leaving group capability prevents SN2 displacement on either moiety. |
| Reduction (H₂, Pd/C) | Stable | Labile | Pd inserts into the activated benzylic C-O bond; aliphatic THP acetals are unreactive. |
| Oxidation (e.g., Swern, Dess-Martin) | Stable | Stable | Both groups lack oxidizable protons adjacent to the protected oxygen. |
Self-Validating Experimental Protocols
A robust protocol must include built-in validation steps to ensure the reaction has proceeded correctly before moving to downstream purification. Below are field-proven methodologies for orthogonal deprotection.
Protocol A: Selective THP Deprotection in the Presence of Benzyl
Objective: Unmask a terminal hydroxyl group for the first conjugation step while leaving the distal benzyl ether intact.
Causality & Design: We utilize Pyridinium p-toluenesulfonate (PPTS) or catalytic p-Toluenesulfonic acid (p-TsOH) in Methanol. Methanol acts as both the solvent and the nucleophile to trap the oxocarbenium ion, driving the equilibrium forward. We strictly avoid aqueous strong acids to prevent unwanted cleavage of highly sensitive downstream payloads.
Step-by-Step Methodology:
-
Initiation: Dissolve the bifunctional linker (THP-O-PEG-O-Bn, 1.0 eq) in anhydrous Methanol to achieve a 0.1 M concentration.
-
Catalysis: Add PPTS (0.15 eq). Stir the reaction mixture at 40°C for 4–6 hours.
-
Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate. Elute with EtOAc/Hexanes (typically 1:1). Stain with Phosphomolybdic Acid (PMA) and heat. Validation: The starting material spot will disappear, replaced by a significantly more polar spot (lower Rf ) corresponding to the free alcohol (HO-PEG-O-Bn).
-
Quenching (Critical): Add saturated aqueous NaHCO3 to neutralize the acid. Causality: Failing to neutralize the acid before rotary evaporation will concentrate the acid, potentially leading to re-acetalization or polymerization.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
Protocol B: Selective Benzyl Deprotection in the Presence of THP
Objective: Cleave the benzyl ether to expose the secondary conjugation site without hydrolyzing the acid-sensitive THP group [3].
Causality & Design: We utilize standard catalytic hydrogenolysis. It is absolutely critical to perform this in a neutral, aprotic solvent like Ethyl Acetate (EtOAc). While adding glacial acetic acid is a common trick to accelerate sluggish Pd/C reductions, doing so here will inadvertently cleave the THP group.
Step-by-Step Methodology:
-
Initiation: Dissolve THP-O-PEG-O-Bn (1.0 eq) in neutral Ethyl Acetate (0.1 M).
-
Atmosphere Exchange: Flush the reaction flask with Argon for 5 minutes.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w relative to the substrate).
-
Hydrogenation: Evacuate the flask under light vacuum and backfill with H2 gas from a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature for 12–16 hours.
-
Self-Validation (1H-NMR): Withdraw a 0.1 mL aliquot, filter through a micro-syringe filter, concentrate, and dissolve in CDCl3 . Validation: The diagnostic benzylic CH2 protons (singlet/doublet at ~4.5 ppm) and aromatic protons (multiplet at 7.2–7.4 ppm) must be completely absent. The THP anomeric proton (~4.6 ppm, multiplet) must remain intact.
-
Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad thoroughly with EtOAc. Concentrate the filtrate in vacuo to yield the pure THP-O-PEG-OH.
Application in Advanced Therapeutics (PROTACs)
In the development of targeted protein degraders (PROTACs), the linker is not just a passive connector; it dictates the physicochemical properties and ternary complex stability [4]. The THP/Benzyl orthogonal strategy allows chemists to sequentially attach the E3 ligase ligand and the Target Protein (POI) ligand without risking homodimerization or cross-reactivity.
Stepwise PROTAC synthesis utilizing the orthogonal THP and Benzyl deprotection workflow.
By mastering this orthogonal pair, drug development professionals can ensure high-fidelity synthesis of complex bifunctional architectures, minimizing purification bottlenecks and maximizing overall yields.
References
-
Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol Organic Process Research & Development (via PMC) URL:[Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry ResearchGate URL:[Link]
-
Glycosylation efficiencies on different solid supports using a hydrogenolysis-labile linker Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]
Safety & Regulatory Compliance
Personal protective equipment for handling 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2h-pyran
Personal protective equipment for handling 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2h-pyran
Advanced Laboratory Safety & Handling Guide: 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran
As a Senior Application Scientist, I recognize that handling complex synthetic building blocks requires more than just reading a standard Safety Data Sheet (SDS). The compound 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran is a sophisticated polyether featuring a benzyl protecting group, a dipropyl ether-like chain, and a tetrahydro-2H-pyran (THP) acetal. While highly valuable in drug development (e.g., as a PROTAC linker or PEGylation reagent), its structural features make it a significant laboratory hazard if mishandled. This guide provides a comprehensive, field-proven operational framework for its safe handling, focusing on the insidious risk of peroxide formation.
The Causality of Hazard: Autoxidation and Peroxide Formation
The primary danger of this compound does not stem from acute toxicity, but from its chemical instability in the presence of atmospheric oxygen and light. The molecule contains multiple ether linkages. The alpha-carbons (the carbon atoms directly adjacent to the oxygen atoms) in both the THP ring and the benzyl ether are highly susceptible to autoxidation[1].
Mechanistically, exposure to ultraviolet light or trace metal impurities initiates the homolytic cleavage of a C-H bond at the alpha position, generating a carbon-centered radical[2]. This radical rapidly reacts with molecular oxygen to form a peroxy radical, which then abstracts a hydrogen atom from another ether molecule to form a hydroperoxide (POOH)[3]. This chain reaction propagates, accumulating explosive hydroperoxides that concentrate upon evaporation or distillation, posing a severe detonation hazard.
Fig 2: Mechanism of autoxidation and peroxide formation at ether linkages.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with complex ethers, as these solvents can rapidly permeate thin elastomers. The following PPE matrix is designed to mitigate both chemical exposure and the physical hazard of unexpected peroxide detonation.
| Protection Area | Recommended PPE | Causality / Rationale |
| Eye/Face | Chemical splash goggles + Polycarbonate Face Shield | Protects against splash and provides a physical barrier against micro-shrapnel in the event of a peroxide micro-detonation during flask handling[4]. |
| Hands (Primary) | Butyl Rubber or Silver Shield (PE/EVAL) gloves | High resistance to ether permeation. Nitrile should only be used as a disposable outer layer for immediate splash protection[5]. |
| Body | Flame-Resistant (FR) Lab Coat + Chemical Apron | Ethers are highly combustible. FR materials prevent the rapid spread of fire if the solvent ignites[6]. |
| Respiratory | NIOSH-approved organic vapor cartridge | Required only if handling outside a certified Class II fume hood, preventing central nervous system depression from vapor inhalation[7]. |
Operational Workflows & Handling Protocols
To ensure a self-validating safety system, handling peroxidizable compounds requires strict lifecycle management.
Lifecycle & Storage Protocol
-
Date Stamping: Upon receipt, physically label the bottle with "Date Received," "Date Opened," and "Discard/Test Date" (exactly 3 months from opening)[1].
-
Inert Storage: Store the compound in a dark, cool, and well-ventilated flammable storage cabinet. After each use, flush the headspace of the container with high-purity Argon or Nitrogen to displace oxygen before sealing[8].
Step-by-Step Peroxide Testing & Treatment Methodology
Before utilizing the compound in any synthetic step (especially prior to rotary evaporation or distillation), you must validate its safety.
Quantitative Action Limits:
| Peroxide Concentration | Required Action |
| < 20 ppm | Safe for general synthesis and evaporation. |
| 20 - 100 ppm | Unsafe for concentration. Must be chemically treated to neutralize peroxides. |
| > 100 ppm | Extreme explosion hazard. Do not move the container. Evacuate the area and contact HazMat[1]. |
Testing Protocol (Ferrous Thiocyanate Method):
-
In a fume hood, prepare a fresh solution of 10% Ferrous Sulfate (FeSO₄) and 10% Potassium Thiocyanate (KCNS) in water[9].
-
Extract 1 mL of the polyether compound and add it to a glass vial containing 1 mL of the FeSO₄/KCNS solution.
-
Shake gently. A deep blood-red color indicates the oxidation of Fe²⁺ to Fe³⁺ by peroxides, confirming a concentration >20 ppm[9]. Alternatively, use commercial Quantofix peroxide test strips for precise ppm readings.
Peroxide Neutralization Protocol (Self-Validating): If peroxides are between 20-100 ppm, they must be removed before the chemical can be used.
-
Pack a glass chromatography column with basic Activated Alumina (Brockmann I)[10].
-
Pass the polyether through the column. The alumina physically adsorbs and destroys the hydroperoxides[10].
-
Validation: Re-test the eluent using the Ferrous Thiocyanate method. The protocol is only complete when the test yields a negative result (<20 ppm).
Fig 1: Operational workflow for peroxide testing and safe handling of polyethers.
Spill Response & Disposal Plans
-
Spill Response: In the event of a spill, immediately extinguish all ignition sources. Do not use paper towels, as drying ether peroxides on combustible material can cause spontaneous ignition[10]. Instead, cover the spill with an inert, non-combustible absorbent like vermiculite or dry sand[4]. Use non-sparking tools to sweep the absorbent into a specialized hazardous waste container.
-
Disposal: Never flush polyethers down the drain. The compound must be collected in a clearly labeled, compatible organic waste container. If the compound has passed its 3-month expiration date and has not been tested, treat it as a shock-sensitive explosive. Do not open the cap (friction on the threads can detonate crystallized peroxides)[4]; contact Environmental Health and Safety (EHS) for specialized high-hazard removal[1].
References
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Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. University of North Carolina at Chapel Hill Environment, Health and Safety. Available at:[Link]
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Section 7C: Peroxide Forming Compounds and Reactives. Princeton University Office of Environmental Health and Safety. Available at:[Link]
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Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes. Royal Society of Chemistry (RSC). Available at:[Link]
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Safe handling of special chemical hazards. Dairy Knowledge Portal. Available at: [Link]
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Detection of Ether Peroxide Formation in the Laboratory. AskFilo. Available at: [Link]
Sources
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. The following ethers are ranked according to their ability to for... | Study Prep in Pearson+ [pearson.com]
- 3. Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00093E [pubs.rsc.org]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. V.C | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 9. How can we detect ether peroxide formation on long standing in lab? Hint.. [askfilo.com]
- 10. 6.3 Safe handling of special chemical hazards | Dairy Knowledge Portal [dairyknowledge.in]
Retrosynthesis Analysis
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